cyclo(L-Pro-L-Val)

Catalog No.
S627326
CAS No.
2854-40-2
M.F
C10H16N2O2
M. Wt
196.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cyclo(L-Pro-L-Val)

CAS Number

2854-40-2

Product Name

cyclo(L-Pro-L-Val)

IUPAC Name

(3S,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8-/m0/s1

InChI Key

XLUAWXQORJEMBD-YUMQZZPRSA-N

SMILES

Array

Synonyms

(3S-trans)-Hexahydro-3-(1-methylethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione;(S,S)-Hexahydro-3-isopropyl-pyrrolo[1,2-a]pyrazine-1,4-dione; (-)-(6S,9S)-Cyclo(prolylvalyl); Cyclo(L-Pro-L-Val); Cyclo(L-Val-L-Pro); Cyclo(L-prolyl-L-valine); Cyclo(L-prolyl-L-

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C(=O)N1

Isomeric SMILES

CC(C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1

The exact mass of the compound cyclo(L-Pro-L-Val) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of piperazinone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclo(L-Pro-L-Val) (CAS: 2854-40-2), a naturally occurring 2,5-diketopiperazine (DKP), is a cyclic dipeptide characterized by its highly constrained hexahydropyrrolo-pyrazine core. Unlike linear dipeptides, this rigid conformation confers exceptional resistance to proteolytic degradation and high thermodynamic stability, making it a valuable reference standard and molecular scaffold in chemoinformatics and biochemical screening. In industrial and laboratory procurement, it is primarily sourced as a stable signaling modulator for LuxR-dependent quorum sensing assays, a structurally precise negative control in enzymatic inhibition studies, and a baseline compound for structure-activity relationship (SAR) profiling of DKP libraries [1]. Its predictable solubility in standard organic solvents (such as DMSO and alcohols), combined with its robust shelf-life, ensures high reproducibility across complex biological and analytical workflows.

Substituting Cyclo(L-Pro-L-Val) with linear L-Pro-L-Val or closely related cyclic aliphatic dipeptides (such as Cyclo(L-Ala-L-Pro) or Cyclo(L-Pro-L-Leu)) fundamentally compromises assay integrity. Linear analogs lack the constrained diketopiperazine ring, resulting in rapid enzymatic cleavage and an inability to accurately model the steric bulk required for specific receptor binding. Furthermore, even minor variations in the aliphatic side chain drastically alter biological recognition; for example, subtle changes in the alkyl group dictate whether the molecule acts as an agonist, antagonist, or inert bystander in LuxR-homologue quorum sensing systems [1]. Consequently, buyers must procure the exact Cyclo(L-Pro-L-Val) stereoisomer to ensure reproducible receptor modulation and to maintain strict structural control in comparative enzymatic assays.

Receptor-Specific Quorum Sensing Activation

In microbiological signaling assays, the precise aliphatic side chain of the DKP dictates receptor activation. Cyclo(L-Pro-L-Val) successfully activates violacein pigment production in a LuxR-dependent reporter strain, whereas the closely related aliphatic analog Cyclo(L-Ala-L-Pro) completely fails to induce activation under identical conditions [1].

Evidence DimensionActivation of violacein pigment production in C. violaceum
Target Compound DataActive (induces violacein production)
Comparator Or BaselineCyclo(L-Ala-L-Pro): Inactive (fails to induce production)
Quantified DifferenceStrict binary difference (Active vs. Inactive) despite both being aliphatic DKPs
ConditionsLuxR-dependent C. violaceum acyl homoserine lactone reporter strain CV026

Demonstrates that precise procurement of the Valine side-chain is required for LuxR homologue activation, preventing false negatives in microbiological signaling assays.

Structural Specificity in Tyrosinase Inhibition (Negative Control Suitability)

When screening for tyrosinase inhibitors, it is critical to distinguish between general DKP backbone effects and specific side-chain interactions. While the phenolic analog Cyclo(L-Pro-L-Tyr) strongly inhibits tyrosinase activity, Cyclo(L-Pro-L-Val) exhibits 0% inhibition at comparable concentrations, confirming that the inhibitory mechanism is strictly dependent on the tyrosine residue [1].

Evidence DimensionTyrosinase inhibitory activity
Target Compound Data0% inhibition (inactive)
Comparator Or BaselineCyclo(L-Pro-L-Tyr): Strong inhibition of tyrosinase activity
Quantified DifferenceComplete lack of inhibition compared to the phenolic analog
Conditions12 mM compound concentration treated with mushroom tyrosinase, absorbance measured at 492 nm

Validates Cyclo(L-Pro-L-Val) as an ideal, structurally constrained negative control for evaluating phenolic-dependent enzyme inhibition workflows.

Isocitrate Lyase (ICL) Binding Affinity for SAR Baselines

In structure-activity relationship (SAR) profiling against the Candida albicans Isocitrate Lyase (ICL) enzyme, Cyclo(L-Pro-L-Val) demonstrates weak inhibitory activity (IC50 = 516.28 μM). In contrast, substituting the proline ring with a phenylalanine residue (Cyclo(L-Phe-L-Val)) significantly increases potency (IC50 = 109.50 μM) [1].

Evidence DimensionIC50 for Isocitrate Lyase (ICL) inhibition
Target Compound DataIC50 = 516.28 μM (weak inhibition)
Comparator Or BaselineCyclo(L-Phe-L-Val): IC50 = 109.50 μM (stronger inhibition)
Quantified Difference4.7-fold lower inhibitory potency for the Pro-Val analog compared to the Phe-Val analog
ConditionsIn vitro ICL enzyme assay using C. albicans ATCC10231

Guides procurement by establishing this compound as a weak-binding baseline rather than a lead inhibitor, essential for mapping steric requirements in DKP library screening.

Enzymatic Stability vs. Linear Dipeptides

The cyclization of L-Proline and L-Valine into a 2,5-diketopiperazine ring fundamentally alters the molecule's susceptibility to enzymatic cleavage. While linear L-Pro-L-Val is rapidly hydrolyzed by standard proteases, Cyclo(L-Pro-L-Val) is highly resistant to enzymatic degradation, maintaining structural integrity over prolonged incubation periods .

Evidence DimensionResistance to enzymatic degradation
Target Compound DataHighly stable against peptidases
Comparator Or BaselineLinear L-Pro-L-Val: Rapidly hydrolyzed
Quantified DifferenceOrders of magnitude longer half-life in biological matrices
ConditionsStandard peptide stability models and biological media

Ensures the molecule remains intact during prolonged biological assays, justifying the higher procurement cost of the cyclic form over the linear precursor.

Structural Negative Control in Phenolic-Dependent Enzyme Assays

Because Cyclo(L-Pro-L-Val) possesses the rigid DKP core but lacks a reactive phenolic hydroxyl group, it is the perfect structural negative control when screening tyrosinase or similar enzyme inhibitors. Procurement for this application ensures that observed inhibitions from analogs like Cyclo(L-Pro-L-Tyr) are definitively attributed to the side chain rather than the DKP backbone [1].

LuxR-Dependent Quorum Sensing Modulator

Cyclo(L-Pro-L-Val) is specifically utilized to probe LuxR homologue receptor pockets in Gram-negative bacteria. Its ability to activate violacein production in reporter strains, unlike its alanine-substituted counterpart, makes it a critical procurement choice for distinguishing specific aliphatic binding requirements in microbiological signaling research [2].

Baseline Scaffold for Diketopiperazine SAR Libraries

In target-directed drug discovery, particularly against fungal enzymes like Isocitrate Lyase, Cyclo(L-Pro-L-Val) is procured as a low-affinity baseline. It serves as the foundational comparative standard to benchmark the binding enhancements provided by aromatic or bulkier side chains (such as Phenylalanine)[3].

Stable Reference Standard for LC-MS/MS Metabolomics

Due to its high thermodynamic stability and resistance to proteolytic degradation, Cyclo(L-Pro-L-Val) serves as a highly reliable analytical standard. It is routinely procured for quantifying DKP secondary metabolites in complex marine, fungal, and bacterial extracts without the risk of in-vial degradation associated with linear dipeptides .

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

196.121177757 Da

Monoisotopic Mass

196.121177757 Da

Heavy Atom Count

14

Wikipedia

Cyclo(L-Pro-L-Val)

Dates

Last modified: 08-15-2023
Citromycetins and bilains A-C: new aromatic polyketides and diketopiperazines from Australian marinederived and terrestrial Penicillium spp. Capon R.J. et al. J. Nat. Prod. 2007, 70, 1746.Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other Gram-negative bacteria. Holden M.T.G. et al. Mol. Microbiol. 1999, 33, 1254.

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